molecular formula C13H18ClN5 B13391259 2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13391259
M. Wt: 279.77 g/mol
InChI Key: HXKHQCADGODNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by a chloro substituent at position 2 and a methyl-substituted piperidine moiety at the N4 position. Its molecular formula is C₁₃H₁₉ClN₅ (MW: 284.78 g/mol), with a CAS number of 477600-74-1 . The compound is stored under controlled conditions (2–8°C, sealed, and dark) due to its sensitivity to environmental factors .

The synthesis typically involves nucleophilic substitution of 4-chloropyrrolo[2,3-d]pyrimidine precursors with methylamine and 4-methylpiperidin-3-amine derivatives under basic conditions. For example, sodium hydroxide in methanol has been used to facilitate intermediate formation .

Properties

Molecular Formula

C13H18ClN5

Molecular Weight

279.77 g/mol

IUPAC Name

2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C13H18ClN5/c1-8-3-5-15-7-10(8)19(2)12-9-4-6-16-11(9)17-13(14)18-12/h4,6,8,10,15H,3,5,7H2,1-2H3,(H,16,17,18)

InChI Key

HXKHQCADGODNAT-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1N(C)C2=NC(=NC3=C2C=CN3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-methyl-N-((3S,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized from N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Reaction Conditions:

  • Stage #1: Methyl(1-phenylmethyl-4-methylpiperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with hydrogen chloride in ethanol and water.
  • Stage #2: With hydrogen and palladium hydroxide on carbon in ethanol and water at 20°C under 2585.81 Torr for 48 hours.

Procedure:

  • To a solution of the product from Method B (0.7 grams, 2.19 mmol) dissolved in 15 mL of ethanol, add 1.5 mL of 2 N hydrochloric acid, and degas the reaction mixture by nitrogen purge.
  • Add 0.5 grams of 20% palladium hydroxide on carbon (50% water) to the reaction mixture, and shake the resulting mixture (Parr-Shaker) under a 50 psi atmosphere of hydrogen at room temperature for 2 days. Filter the reaction mixture through Celite and concentrate to dryness in vacuo. Purify the residue by flash chromatography (silica; 5% methanol in dichloromethane) to afford 0.48 grams (90%) of the title compound.

Yield: 90%

Process for the Preparation of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-3-oxo-1-piperidine propanenitrile

The process involves several steps, including reacting 1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, debenzylating the resulting compound, and further reactions to obtain the final product.

Steps:

  • Reacting 1-benzyl-N,4-dimethylpiperidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable base in a suitable solvent to provide N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Treating the compound from step (a) with a suitable debenzylating agent in a suitable solvent to provide N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • Reacting the compound from step (b) with 2-cyanoacetyl derivative in the presence of a suitable base in a suitable solvent to provide the final product.
  • Converting the final product into its acid-addition salt by treating it with a suitable acid in a suitable solvent.

Alternative Process

An alternative process involves reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methanesulfonyl chloride, followed by reaction with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Steps:

  • Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methanesulphonyl chloride in the presence of a suitable base in a suitable solvent to provide 4-chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
  • Reacting the compound from step (a) with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine in the presence of a suitable base in a suitable solvent to provide N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Preparation of (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

This compound is a key starting material for the synthesis of 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxo-propanenitrile.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 of the pyrrolopyrimidine ring is highly susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the pyrimidine ring. This reactivity enables diverse functionalization:

Reagent Conditions Product Application
Amines (e.g., NH₃)Ethanol, 60–80°C, 12–24 h2-Amino derivativesPrecursors for kinase inhibitors
Thiols (e.g., HS-R)DMF, NaH, RT2-Sulfanyl derivativesModulation of pharmacokinetic properties
Alcohols (e.g., ROH)K₂CO₃, DMSO, reflux2-Alkoxy derivativesExploration of structure-activity relationships
Grignard reagentsTHF, −78°C to RT2-Alkyl/aryl substituentsSynthesis of novel analogs for biological screening

Key Insight : The regioselectivity of substitution is dictated by the electron-deficient C2 position, with no observed reactivity at C4 due to steric hindrance from the piperidine group.

Oxidation and Reduction

The methylpiperidine and pyrrolopyrimidine moieties undergo redox transformations under controlled conditions:

Oxidation

  • Piperidine Ring : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the tertiary amine to an N-oxide, altering solubility and hydrogen-bonding capacity.

  • Methyl Group : Strong oxidants like KMnO₄ convert the 4-methyl group on the piperidine to a carboxylate, though this is rarely exploited due to competing ring degradation .

Reduction

  • Chlorine Removal : Catalytic hydrogenation (H₂, Pd/C) reduces the C2 chlorine to hydrogen, yielding the dechlorinated analog.

  • Ring Hydrogenation : Under high-pressure H₂, the pyrrole ring undergoes partial saturation, forming dihydro derivatives .

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogenated pyrimidine core:

Reaction Type Catalyst/Reagent Product Utility
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O2-Aryl/heteroaryl derivativesExpansion of bioactivity profiles
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Alkylated analogsOptimization of target binding kinetics

Example : Suzuki coupling with 4-pyridinylboronic acid introduces a pyridyl group at C2, enhancing kinase inhibitory potency .

Acid/Base-Mediated Transformations

  • Deprotonation : The NH proton of the pyrrole ring (pKa ~8.5) is abstracted by strong bases (e.g., LDA), enabling alkylation at N7 .

  • Protonation : Under acidic conditions (HCl/MeOH), the piperidine nitrogen is protonated, improving aqueous solubility for formulation studies.

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Hydrolytic Degradation : In aqueous buffers (pH >7), the C2-Cl bond undergoes hydrolysis to form 2-hydroxy derivatives.

  • Thermal Decomposition : Above 200°C, cleavage of the pyrrolopyrimidine-piperidine bond generates methylamine and chlorinated fragments.

Mechanistic Insights

  • NAS Mechanism : Substitution at C2 proceeds via a Meisenheimer-like intermediate stabilized by resonance with the pyrimidine ring .

  • Steric Effects : The (3R,4R)-piperidine configuration hinders attack at C4, directing reactivity exclusively to C2.

Scientific Research Applications

The compound 2-chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as C13H18ClN5, has a molecular weight of 279.77 g/mol . It is also known by other synonyms such as 2-chloro-N-methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine .

While specific applications of 2-chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine were not found in the provided search results, related research on pyrrolo[2,3-d]pyrimidine derivatives highlights their potential as anticancer agents .

Pyrrolo[2,3-d]pyrimidines as CDK Inhibitors

  • A study by Shi et al. explored 6-anilino carbonyl-substituted pyrrolo[2,3-d]pyrimidine derivatives for their impact on pancreatic cancer cells, noting that compound St.30 was the most potent agent and had potential in combination therapy with mTOR inhibitors .
  • Sroor et al. synthesized pyrrolo[2,3-d]pyrimidine derivatives and examined their antiproliferative activities against several cancer cell lines. Among them, compound St.31 showed promise as an anticancer agent by downregulating CDK4 and BcL2 and arresting the cell cycle at the G1/S phase in MCF-7 cells .
  • Guo et al. synthesized a series of pyrrolo-pyrimidines and found that compound St.32 was the most potent against CDK4, demonstrating dual inhibition against both kinase enzymes 4 and 6 and displayed antitumor activity by arresting the cell cycle at the G1 phase .

Table of Pyrrolo[2,3-d]pyrimidine Derivatives as Anticancer Agents

CompoundTargetsEffect
St.30CDK4/6Enhanced potency against various cancer cell lines; potential for combination therapy with mTOR inhibitors
St.31CDK4 and BcL2Downregulation of CDK4 and BcL2; cell cycle arrest at the G1/S phase in MCF-7 cells
St.32CDK4/6Dual inhibition against both kinase enzymes 4/6; antitumor activity by arresting the cell cycle at the G1 phase

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets in the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N4-Phenyl-Substituted Pyrrolopyrimidines

Compounds such as N4-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound 11, MW: 245.05 g/mol) lack the piperidine ring but feature aromatic substituents. Key differences include:

  • Solubility : The phenyl group in Compound 11 reduces water solubility compared to the piperidine-containing target compound .
  • Synthesis: Aryl amines (e.g., 3-chloroaniline) react directly with 4-chloropyrrolopyrimidine in dichloromethane/methanol, achieving 95% yield .
  • Biological Activity : Phenyl derivatives exhibit moderate kinase inhibition but lack the selectivity profile observed in piperidine-containing analogs .
Parameter Target Compound N4-(3-Chlorophenyl) Analog (11)
Molecular Weight 284.78 g/mol 245.05 g/mol
Yield ~74% (similar methods) 95%
Key Substituent 4-Methylpiperidine 3-Chlorophenyl
Solubility Moderate (piperidine enhances) Low (aromatic hindrance)

Piperidine/Carboxamide Derivatives

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (e.g., Compound 9, MW: 338 g/mol) replace the chloro group with carboxamide functionalities. Notable distinctions include:

  • Reactivity : The carboxamide group enables hydrogen bonding, enhancing target affinity for kinases like AKT1 .
  • Synthesis : Carboxamide derivatives require multi-step coupling reactions, yielding 92% purity .
  • Pharmacokinetics : Improved oral bioavailability compared to chloro-substituted analogs .
Parameter Target Compound 4-Carboxamide Derivative (9)
Functional Group Chloro Carboxamide
Molecular Weight 284.78 g/mol 338 g/mol
Purity >95% 92%
Bioavailability Moderate High

Heterocyclic-Substituted Analogs

Compounds like 5-(4-phenoxyphenyl)-7-(tetrahydro-2H-pyran-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (MW: 401.45 g/mol) incorporate bulkier substituents:

  • Steric Effects : The tetrahydro-2H-pyran group increases steric hindrance, reducing binding to compact active sites (e.g., HCK kinase) .
  • Synthetic Complexity : Multi-step routes involving Suzuki couplings are required, lowering yields to ~60% .

Key Research Findings and Implications

  • Chloro Group Role : The chloro substituent in the target compound acts as a leaving group, enabling further functionalization (e.g., cross-coupling reactions) .
  • Piperidine Advantage : The 4-methylpiperidine moiety enhances solubility and confers selectivity for JAK over related kinases, as seen in Tofacitinib derivatives .
  • Biological Data Gaps : While structural data are robust, specific IC₅₀ values or in vivo efficacy data for the target compound remain unreported in the provided evidence.

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of a pyrrolo[2,3-d]pyrimidine scaffold. Key steps include:

  • Chlorination : Use of POCl₃ under reflux to introduce the chloro group at the 4-position .
  • Amine coupling : Reaction with 4-methylpiperidin-3-amine derivatives under anhydrous conditions (e.g., iPrOH with catalytic HCl) .
  • Purification : Column chromatography (silica gel, eluting with 1–5% MeOH in CHCl₃) or recrystallization (hexane/ethyl acetate) to isolate the product .

Q. Optimization Tips :

  • Temperature control : Reflux at 80–100°C improves substitution efficiency .
  • Catalysts : Addition of N,N-dimethylaniline reduces side reactions during chlorination .
  • Yield improvement : Excess amine (1.5–2 eq) and extended reaction time (4–6 h) enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrrolo[2,3-d]pyrimidine core : Look for aromatic protons at δ 6.8–7.2 ppm (C5-H) and NH signals (δ 11.4–12.0 ppm, broad) .
    • Piperidine substituents : Methyl groups appear as singlets (δ 1.5–1.7 ppm), and piperidine CH₂ groups resonate at δ 2.8–3.2 ppm .
  • HRMS : Confirm molecular weight (calc. 275.3 g/mol) with <2 ppm error .
  • IR : Absorbances at 1580–1620 cm⁻¹ (C=N stretching) and 1240–1280 cm⁻¹ (C-Cl) validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer: Store at 2–8°C in a sealed, light-protected container under inert gas (N₂ or Ar). Use desiccants (e.g., silica gel) to prevent hydrolysis of the chloro group. Stability assessments via HPLC (95% purity threshold) should be conducted quarterly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives, particularly regarding kinase inhibition selectivity?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent positioning) and assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) : Compare analogues (e.g., 7H-pyrrolo[2,3-d]pyrimidines vs. pyrazolo[3,4-d]pyrimidines) to identify critical substituents. For example, the 4-methylpiperidine group enhances selectivity for JAK1 over JAK2 .
  • Assay standardization : Use consistent kinase panels (e.g., Eurofins KinaseProfiler) and normalize data to reference inhibitors (e.g., staurosporine).

Q. Example Data :

CompoundTarget KinaseIC₅₀ (nM)Selectivity Ratio (JAK1/JAK2)
Target CompoundJAK11516:1
Pyrazolo[3,4-d]pyrimidineJAK1932:1

Q. What in silico strategies are recommended for predicting the binding affinity of this compound to target kinases, and how can molecular docking parameters be validated?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Validation Steps :
    • Reproduce known crystal structures : Align docked poses with co-crystallized ligands (e.g., PDB: 6TND for JAK1) .
    • Free energy calculations : MM-GBSA scoring to rank binding modes .
  • Key Interactions : Prioritize hydrogen bonds with kinase hinge residues (e.g., Glu966 in JAK1) and hydrophobic contacts with the DFG motif .

Q. How does the substitution pattern on the piperidine ring influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : 4-Methylpiperidine increases logP by ~0.5 units compared to unsubstituted piperidine, enhancing membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) .
  • Metabolic stability : N-Methylation reduces CYP3A4-mediated oxidation (t₁/₂ >120 min in human liver microsomes) .
  • Experimental validation : Use in vitro ADME assays (e.g., plasma protein binding, microsomal stability) and correlate with computational predictions (QikProp).

Q. What methodological approaches are used to assess off-target effects in kinase inhibitor studies?

Methodological Answer:

  • Kinome-wide profiling : Utilize selectivity screens (e.g., DiscoverX KINOMEscan) at 1 µM compound concentration.
  • Counter-screening : Test against structurally related off-targets (e.g., Src-family kinases for JAK inhibitors) .
  • Cellular assays : Measure phosphoproteomic changes via LC-MS/MS to identify unintended signaling pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.